(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol
Beschreibung
The compound (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol features a triazolophthalazine core linked via a hydrazone bridge to a phenolic group. The E-configuration of the hydrazone moiety ensures distinct spatial geometry, influencing molecular interactions and solubility.
Eigenschaften
IUPAC Name |
4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-12-7-5-11(6-8-12)9-17-19-15-13-3-1-2-4-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJAHDNGMXYCP-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333318 | |
| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
487038-48-2 | |
| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the triazolophthalazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Hydrazone Formation: The key step involves the formation of the hydrazone linkage. This is usually done by reacting the triazolophthalazine derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the hydrazone.
Phenol Introduction: The final step involves the introduction of the phenol group. This can be achieved through a nucleophilic substitution reaction where the hydrazone intermediate reacts with a phenol derivative.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazone linkage can be reduced to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazolophthalazine core is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research:
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the production of specialized polymers.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The triazolophthalazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Core Modifications and Substituent Effects
Key Structural Features :
- Triazolophthalazine Core : Present in all analogs, this heterocyclic system enables π-π stacking and hydrogen bonding.
- Hydrazone Bridge : The (E)-hydrazone configuration in the target compound contrasts with Z-isomers (e.g., ’s 2-methoxy analog), affecting dipole moments and binding interactions .
- Phenolic Group: Enhances solubility and hydrogen-bonding capacity compared to methoxy () or alkyl-substituted analogs ().
Comparison Table :
Bioactivity Insights from Analogs
- Anticancer Potential: Piperazine derivatives (e.g., compounds 21–24, ) show in vitro anticancer activity, with IC₅₀ values correlated to substituent lipophilicity . Hydrazone-linked phenolic analogs (e.g., 9c) may exhibit similar DNA intercalation or Topo II inhibition as described in .
- Anti-inflammatory Activity: Carboxamide-substituted triazolophthalazines (e.g., 6i) inhibit NF-κB activation, suggesting that the target compound’s phenol group could modulate similar pathways .
Bromodomain Inhibition :
- Morpholine and sulfonamide derivatives (–7) demonstrate bromodomain affinity, highlighting the role of polar substituents in target engagement .
Biologische Aktivität
The compound (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol represents a novel class of triazolo-phthalazine derivatives with potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is C20H14N6O. The structure includes a phenolic moiety linked to a triazolo-phthalazine unit through a hydrazone connection. The compound exhibits a molecular weight of 354.373 g/mol and is characterized by its unique pharmacophore that may confer specific biological activities.
Synthesis
The synthesis of (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol typically involves multi-step reactions starting from phthalic anhydride and hydrazine derivatives. The synthetic route often includes the formation of the triazolo ring followed by hydrazone formation with substituted phenols.
Antimicrobial Activity
Research has shown that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit significant antimicrobial properties. For instance, a series of synthesized phthalazine derivatives demonstrated inhibitory activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring appears to enhance the antimicrobial efficacy.
Cardiovascular Effects
Inotropic activity has been assessed using isolated rabbit heart preparations. Certain derivatives exhibited improved left atrium stroke volume compared to traditional inotropic agents like milrinone . This suggests that (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol may have potential applications in heart failure management.
Case Studies
Several studies have highlighted the biological activities of triazolo-phthalazine derivatives:
- Antimicrobial Evaluation : A study synthesized various triazolo-phthalazine derivatives and tested them against multiple bacterial strains. Results indicated that certain compounds had broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inotropic Activity : In a comparative study with milrinone, one derivative showed a significant increase in stroke volume (12.02 ± 0.20%) at a concentration of , indicating enhanced cardiac performance .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol?
- Methodology : The compound is synthesized via multi-step reactions, often involving:
- Hydrazone formation : Condensation of a hydrazine derivative (e.g., 1-hydrazinophthalazine) with a carbonyl-containing precursor (e.g., 4-hydroxybenzaldehyde derivatives) under alkaline conditions .
- Triazolo ring closure : Cyclization using reagents like oxalic acid or diethyl oxalate in refluxing methanol or dioxane, catalyzed by Pd(PPh₃)₄ for Suzuki couplings when aryl boronic acids are involved .
- Purification : Column chromatography or crystallization from solvents like chloroform/methanol mixtures .
Q. How is the structural identity and purity of this compound validated?
- Analytical techniques :
- 1H NMR/IR spectroscopy : Confirms hydrazone (–NH–N=CH–) and triazolo ring (C=N stretches at ~1625 cm⁻¹) .
- Elemental analysis (CHNS) : Matches calculated vs. experimental values (e.g., ±0.3% deviation) .
- HPLC : Determines purity (>95% via reverse-phase C18 columns) .
- Cross-validation : Consistency across multiple techniques (e.g., NMR peak integration and MS molecular ion matches) is critical .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal potential : Molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) suggest competitive inhibition via triazolo-phthalazine interactions with the enzyme’s active site .
- Antimicrobial screening : Analogous hydrazone-triazolo compounds exhibit MIC values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus .
Advanced Research Questions
Q. How can computational methods like molecular docking optimize the design of derivatives with enhanced bioactivity?
- Protocol :
Target selection : Use PDB structures (e.g., 3LD6 for antifungal studies) .
Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions.
SAR analysis : Modify substituents (e.g., –OH, –CH₃ on the phenol ring) and evaluate binding energy changes.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ shifts from 50 µM to 10 µM after –F substitution) .
Q. How can contradictory spectral or bioactivity data between studies be resolved?
- Case example : Discrepancies in NMR peaks may arise from tautomerism (e.g., keto-enol shifts in hydrazones).
- Solutions :
- Variable temperature NMR : Identifies dynamic equilibria .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms definitively .
- Bioactivity conflicts : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
Q. What strategies improve regioselectivity during triazolo-phthalazine synthesis?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
